molecular formula C11H22NO8+ B15088136 Choline; citric acid

Choline; citric acid

Cat. No.: B15088136
M. Wt: 296.29 g/mol
InChI Key: WRPUOFKIGGWQIJ-UHFFFAOYSA-N
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Description

Choline chloride (ChCl) and citric acid (CA) form a deep eutectic solvent (DES) when combined in a 1:1 molar ratio. DESs are binary mixtures where one component acts as a hydrogen bond acceptor (HBA; ChCl) and the other as a hydrogen bond donor (HBD; CA). The intermolecular hydrogen bonding between ChCl and CA disrupts their crystalline structures, significantly lowering the melting point of the mixture compared to the individual components. The 1:1 ChCl/CA DES exhibits a melting point of 131°C, which is markedly lower than the melting points of pure ChCl (302°C) and CA (153°C) . This DES is valued for its low toxicity, biodegradability, and tunable physicochemical properties, making it suitable for applications in green chemistry, pharmaceuticals, and biomass processing .

Properties

Molecular Formula

C11H22NO8+

Molecular Weight

296.29 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of choline and citric acid deep eutectic solvent involves mixing choline chloride and citric acid in specific molar ratios. Common ratios include 1:1, 1:2, 1:3, 2:1, and 3:1. The components are combined in a covered beaker and heated mildly until a homogeneous mixture is formed . The mixture is then allowed to cool, resulting in the formation of a deep eutectic solvent.

Industrial Production Methods

Industrial production of choline and citric acid deep eutectic solvents follows similar principles but on a larger scale. The process involves precise control of temperature and mixing conditions to ensure consistent quality and properties of the final product. The use of deep eutectic solvents in industrial applications is favored due to their low toxicity, biodegradability, and cost-effectiveness .

Chemical Reactions Analysis

Formation of Choline Chloride–Citric Acid Deep Eutectic Solvents (DES)

Choline chloride (ChCl) and citric acid (CA) form a DES with unique hydrogen-bonding interactions .

Molar Ratios :

DES CompositionMelting Point (°C)Key Interactions
1:1 ChCl:CA156.22H-bonding between Ch⁺ and CA
2:1 ChCl:CA128.47Enhanced Cl⁻–CA coordination

Structural Insights (from FTIR, Raman, and NMR ):

  • Hydrogen Bonding :

    • Choline’s hydroxyl (-OH) group forms H-bonds with citric acid’s carbonyl (C=O) and hydroxyl (-OH) groups.

    • Chloride ions (Cl⁻) interact with choline’s methyl (-CH₃) and methylene (-CH₂-) groups.

  • Dynamic Behavior :

    • Diffusion coefficients (D) in DES:

      DChCl=1.2×1010m2/s,DCA=1.1×1010m2/s,DH2O=2.3×109m2/sD_{\text{ChCl}} = 1.2 \times 10^{-10} \, \text{m}^2/\text{s}, \quad D_{\text{CA}} = 1.1 \times 10^{-10} \, \text{m}^2/\text{s}, \quad D_{\text{H}_2\text{O}} = 2.3 \times 10^{-9} \, \text{m}^2/\text{s}
    • Water disrupts H-bonding networks, reducing DES stability .

Reaction Kinetics and Thermodynamics

Thermodynamic Data :

PropertyValue (1:1 ChCl:CA DES)
Melting Point (°C)156.22
Enthalpy of Fusion (ΔH)89.5 J/g
Density (298 K)1.25 g/cm³

Kinetic Observations :

  • Reaction rate increases with temperature (activation energy ≈ 45 kJ/mol) .

  • Excess choline base accelerates esterification but risks side reactions (e.g., trimethylamine citrate formation) .

Challenges and Mitigation

ChallengeSolution
Trimethylamine impuritiesTwo-step neutralization and vacuum distillation
Thermal degradationMaintain reaction temperature <90°C
DES hygroscopicityStore under anhydrous conditions

Mechanism of Action

The mechanism of action of choline and citric acid deep eutectic solvents involves the formation of hydrogen bonds between the choline and citric acid molecules. This interaction results in a stable eutectic mixture with unique physicochemical properties. The molecular targets and pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates through hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Choline Chloride-Based DESs

Physical and Thermal Properties

DES Composition (HBA:HBD) Molar Ratio Melting Point (°C) pH (1:1 ratio) Key Interactions
ChCl:CA (Citric Acid) 1:1 131 1.41 Strong H-bonding between Cl⁻ (ChCl) and -OH/COOH (CA)
ChCl:Urea (Reline) 1:2 12 8.81 H-bonding between Cl⁻ and urea’s NH₂ groups
ChCl:Glycerol (Glyceline) 1:2 54 6.24 H-bonding between Cl⁻ and glycerol’s -OH groups
ChCl:Ethylene Glycol 1:2 100 4.38 Moderate H-bonding with glycol’s -OH
ChCl:Oxalic Acid 1:1 - 0.29 Strong acidity due to oxalic acid’s dual -COOH groups
ChCl:Malic Acid (MA) 1:1 131 1.33 Similar H-bonding to ChCl/CA but with shorter carbon chain

Key Observations :

  • Melting Points : ChCl/CA (131°C) has a higher melting point than Reline (12°C) but lower than Ethaline (100°C). This positions it as a moderate-temperature solvent for thermal applications .
  • Acidity : ChCl/CA (pH 1.41) is less acidic than ChCl/oxalic acid (pH 0.29) but more acidic than ChCl/glycerol (pH 6.24), making it suitable for acidic reaction media without extreme corrosion .

Structural and Spectroscopic Analysis

Hydrogen Bonding and Spectral Features
  • ChCl/CA : FTIR and Raman spectra show merged peaks in the 2863–3101 cm⁻¹ range, indicating strong H-bonding between Cl⁻ (ChCl) and CA’s hydroxyl/carboxyl groups. The disappearance of CH₃/CH₂ stretching in ChCl confirms structural reorganization .
  • ChCl/Urea : Distinct NH₂ stretching (3300–3500 cm⁻¹) and weaker Cl⁻ interactions compared to ChCl/CA .
  • ChCl/Malic Acid : Similar spectral patterns to ChCl/CA but with shifted carboxyl peaks due to malic acid’s shorter carbon chain .
Molecular Dynamics (MD) Simulations

ChCl/CA exhibits a dense H-bond network with an average interaction energy of −120 kJ/mol , comparable to ChCl/MA (−115 kJ/mol) but stronger than ChCl/glycerol (−90 kJ/mol) .

Solubility and Extraction Efficiency
DES Type Solubility of Hesperidin (mg/g, 298 K) Polyphenol Extraction (mg GAE/g) CBD Extraction Efficiency (%)
ChCl/CA 12.5 ± 0.3 45.2 ± 1.8 (orange peel) N/A
ChCl/Oxalic Acid 18.9 ± 0.5 N/A N/A
ChCl/Glycerol 5.2 ± 0.2 32.7 ± 1.2 N/A
ChCl/Ethylene Glycol N/A N/A 0.87
ChCl/Urea N/A N/A 0.78

Insights :

  • ChCl/CA demonstrates moderate solubility for bioactive compounds like hesperidin, outperforming ChCl/glycerol but underperforming ChCl/oxalic acid due to pH differences .
  • It is highly effective in polyphenol extraction from plant biomass, achieving 45.2 mg GAE/g from orange peel, surpassing ChCl/glycerol (32.7 mg GAE/g) .
Toxicity Profile
  • ChCl/CA shows cell line toxicity (e.g., HT-29, MCF-7) at high concentrations, similar to other organic acid-based DESs. In contrast, ChCl/urea and ChCl/glycerol exhibit lower cytotoxicity .

Advantages and Limitations of ChCl/CA DES

Advantages:

  • Thermal Stability : Suitable for high-temperature reactions (up to 131°C) without decomposition .
  • Tunable Acidity : pH 1.41 allows use in acidic catalysis without extreme corrosiveness .
  • Biocompatibility : Lower toxicity than ionic liquids, ideal for pharmaceutical formulations .

Limitations:

  • Moderate Solubility: Less effective for nonpolar compounds compared to ChCl/oxalic acid .
  • Hygroscopicity : Requires anhydrous conditions to maintain stability, similar to most ChCl-based DESs .

Q & A

Basic Research Question

Q: What analytical methods are most reliable for quantifying total choline in complex matrices like food or biological samples? A:

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) paired with enzymatic hydrolysis to liberate bound choline forms (e.g., phosphatidylcholine). Acid hydrolysis risks degrading heat-labile compounds, while enzymatic methods preserve integrity .
  • Validation : Include internal standards (e.g., deuterated choline) to correct for matrix effects. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation.
  • Data Contradictions : Discrepancies arise from incomplete hydrolysis or interference by citric acid in matrices. Pre-treatment with chelating agents (e.g., EDTA) mitigates citrate interference .

Basic Research Question

Q: How do choline and citric acid interact in deep eutectic solvents (DES), and what molar ratios optimize their physicochemical properties? A:

  • Experimental Design : Prepare DES using choline chloride and citric acid at varying molar ratios (e.g., 1:1 to 1:3). Characterize viscosity, conductivity, and thermal stability via differential scanning calorimetry (DSC) .
  • Key Data : A 1:1 molar ratio of choline chloride:citric acid yields a eutectic point at 298 K, ideal for low-temperature applications. Higher citric acid ratios increase acidity, affecting solvent stability .
  • Reproducibility : Document humidity control during synthesis, as hygroscopicity alters DES properties .

Advanced Research Question

Q: How do choline citrate and citric acid modulate acid-sensing ion channels (ASICs) in neural pain pathways? A:

  • Mechanistic Study : Use patch-clamp electrophysiology on ASIC1a-expressing cells. Apply choline citrate (1–10 mM) and citric acid (pH 5–6) to assess current amplitude and desensitization kinetics .
  • Data Interpretation : Choline citrate enhances ASIC1a activation at pH 6.0 via allosteric modulation, while citric acid directly lowers extracellular pH, triggering channel opening. Contradictory results may stem from buffer systems (e.g., HEPES vs. bicarbonate) altering proton sensitivity .
  • Controls : Include calcium imaging to correlate ASIC activation with intracellular Ca²⁺ flux .

Advanced Research Question

Q: What experimental designs resolve contradictions in choline citrate’s bioavailability compared to other choline salts (e.g., bitartrate)? A:

  • Comparative Trials : Conduct crossover studies in model organisms, administering equimolar choline citrate and bitartrate. Measure plasma choline levels via LC-MS at timed intervals .
  • Confounding Factors : Control for dietary choline intake and gut microbiota composition, which influence absorption. Use isotopically labeled tracers to track metabolic fate .
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability. Report bioavailability as area-under-the-curve (AUC) with 95% confidence intervals .

Basic Research Question

Q: How to design a reproducible protocol for synthesizing choline citrate with high purity? A:

  • Synthesis : React choline hydroxide with citric acid in a 1:1 molar ratio under nitrogen to prevent oxidation. Monitor pH (target 7–8) to ensure complete neutralization .
  • Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C-O-C peak at 1250 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal degradation .
  • Purity Criteria : HPLC purity ≥95% with residual solvent levels (e.g., ethanol) below ICH Q3C limits .

Advanced Research Question

Q: What systemic review strategies identify knowledge gaps in choline-citric acid interactions in metabolic pathways? A:

  • Literature Search : Use PRISMA guidelines to screen PubMed, Scopus, and Web of Science with keywords: "choline citrate AND (metabolism OR pharmacokinetics)" .
  • Bias Mitigation : Exclude non-peer-reviewed sources and studies lacking methodological transparency (e.g., unreported pH conditions) .
  • Gap Analysis : Map existing data onto metabolic pathways (e.g., citric acid cycle, phospholipid synthesis) using tools like KEGG. Prioritize understudied areas like mitochondrial choline transport .

Basic Research Question

Q: How does citric acid influence choline stability in fortified food products during storage? A:

  • Accelerated Stability Testing : Store choline-citrate-fortified samples at 25°C/60% RH and 40°C/75% RH. Analyze choline degradation kinetics via LC-MS .
  • Factors Affecting Stability : Citric acid’s chelation of metal ions (e.g., Fe²⁺) reduces oxidative degradation. However, low pH (<4) accelerates hydrolysis of choline esters .
  • Recommendations : Optimize pH to 5–6 and include antioxidants (e.g., ascorbate) in formulations .

Advanced Research Question

Q: What computational models predict choline citrate’s solvation behavior in aqueous and lipid phases? A:

  • Molecular Dynamics (MD) : Simulate choline citrate in water/octanol systems using force fields (e.g., CHARMM36). Calculate partition coefficients (log P) and hydrogen-bonding networks .
  • Validation : Compare predicted log P with experimental shake-flask data. Discrepancies >0.5 units suggest force-field inaccuracies .
  • Applications : Use results to design drug delivery systems leveraging choline citrate’s amphiphilicity .

Basic Research Question

Q: What ethical considerations apply when testing choline citrate in preclinical models? A:

  • Institutional Approval : Follow ARRIVE 2.0 guidelines for animal studies, ensuring sample size justification and humane endpoints .
  • Data Integrity : Avoid selective reporting; publish negative results (e.g., no cognitive improvement in models) to reduce publication bias .
  • Transparency : Disclose funding sources and conflicts of interest in manuscripts .

Advanced Research Question

Q: How to reconcile conflicting evidence on choline citrate’s neuroprotective effects across in vitro and in vivo models? A:

  • Experimental Harmonization : Standardize dosing (e.g., µmol/g body weight) and outcome measures (e.g., acetylcholinesterase activity) across studies .
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models. Assess heterogeneity via I² statistics; values >50% indicate significant variability .
  • Mechanistic Follow-Up : Use knockout models (e.g., CHT1-deficient mice) to isolate choline citrate’s direct effects vs. secondary metabolic interactions .

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